molecular formula C19H28N2O3 B11039206 N-cyclohexyl-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide

N-cyclohexyl-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide

Cat. No.: B11039206
M. Wt: 332.4 g/mol
InChI Key: BWLURDRJYXNUOA-UHFFFAOYSA-N
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Description

N~1~-CYCLOHEXYL-2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a quinoline derivative, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEXYL-2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the quinoline ring, followed by the introduction of the cyclohexyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEXYL-2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

N~1~-CYCLOHEXYL-2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-CYCLOHEXYL-2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETAMIDE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N1-CYCLOHEXYL-2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-cyclohexyl-2-(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C19H28N2O3/c1-19(2)10-15-14(16(22)11-19)8-12(18(24)21-15)9-17(23)20-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

BWLURDRJYXNUOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CC(C(=O)N2)CC(=O)NC3CCCCC3)C(=O)C1)C

Origin of Product

United States

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